molecular formula C16H16ClN7O B2390538 2-chloro-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone CAS No. 920404-92-8

2-chloro-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone

Cat. No. B2390538
CAS RN: 920404-92-8
M. Wt: 357.8
InChI Key: OJXDKXBJGOMTFQ-UHFFFAOYSA-N
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Description

The compound “2-chloro-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone” is a complex organic molecule. It contains a triazolopyrimidine core, which is a fused ring system containing a triazole ring and a pyrimidine ring .


Synthesis Analysis

The synthesis of similar triazolopyrimidine compounds has been reported in the literature . For example, one method involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .


Chemical Reactions Analysis

Triazolopyrimidines can undergo a variety of chemical reactions. For instance, when acetote was used as a ketone, it added across the C 7, N 6 -double bond, giving 7-acetonyl-5-chloro-6, 7-dihydro- . The reaction of 1 with Grignard reagents resulted in the formation of addition products .

Future Directions

The future research directions for this compound could include further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its mechanism of action, and evaluation of its potential applications in various fields .

properties

IUPAC Name

2-chloro-1-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN7O/c17-10-13(25)22-6-8-23(9-7-22)15-14-16(19-11-18-15)24(21-20-14)12-4-2-1-3-5-12/h1-5,11H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJXDKXBJGOMTFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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